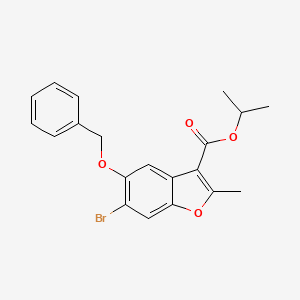

![molecular formula C10H10N2O2 B2757316 Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 1244029-51-3](/img/structure/B2757316.png)

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with a complex heterocyclic structure. It belongs to the class of imidazo[1,2-a]pyridines, which exhibit diverse biological activities. These compounds have drawn attention due to their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and even anticancer agents .

Synthesis Analysis

A straightforward and effective method for synthesizing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves a multicomponent condensation reaction. Specifically, 2-aminopyridines react with arylglyoxals and Meldrum’s acid to yield these compounds. This approach simplifies the synthetic process and improves overall yields compared to previous methods. The traditional method, which involves condensation of substituted 2-aminopyridines with α-halo ketones followed by carboxymethylation, suffers from low overall yields due to its multistage nature .

Molecular Structure Analysis

The molecular structure of This compound consists of an imidazo[1,2-a]pyridine core fused with an acetic acid moiety. The imidazo ring system provides rigidity and contributes to the compound’s biological activity. The presence of the methyl group enhances lipophilicity and influences interactions with biological targets .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Methyl substituted imidazo[1,2-a]pyridine-3-acetic acids have been synthesized, displaying a range of activities including anti-inflammatory and analgesic properties (Abignente et al., 1986).

- A novel method for preparing (2-aminopyridin-4-yl)methanol, a related compound, showcases the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Lifshits et al., 2015).

Catalysis and Chemical Transformations

- Vanadyl acetylacetonate has been used to catalyze the methylenation of imidazo[1,2-a]pyridines, demonstrating their potential in complex chemical transformations (Kaswan et al., 2016).

- Imidazo[1,2-a]pyridines were involved in palladium-phosphine complex-promoted regioselective direct C-3 arylation, showing their utility in fine-tuning organic molecules (Choy et al., 2015).

Pharmaceutical Research

- Compounds with an imidazo[1,2-a]pyridine-2-yl)phenyl acetate moiety, similar in structure to Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, have been identified as potential activators for the glucagon-like peptide 1 receptor, indicating their relevance in diabetes treatment (Gong et al., 2011).

Development of Novel Compounds

- New derivatives of imidazo[1,2-a]pyridines have been synthesized and evaluated for antibacterial activity, showcasing the potential of these compounds in the development of new antimicrobial agents (Budumuru et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 2-imidazo[1,2-a]pyridin-3-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMNFOZLNGOOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C2N1C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)

![N-(Cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B2757239.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)

![tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2757241.png)

![3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide](/img/structure/B2757242.png)

![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)

![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)

![2-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2757250.png)